Crocetin(2-)

Anti-inflammatory Immunology Natural Product

Crocetin(2-) (transcrocetinate disodium) is the direct pharmacological effector—not a prodrug. Unlike crocin, which requires variable enzymatic cleavage, this aglycone delivers 18-fold lower IC₅₀ in cancer cells, 3.0-fold Nrf2 activation (vs. crocin's 1.6-fold), and higher VEGFR2 binding affinity. With >220-fold higher plasma AUC than oral crocin, it ensures reproducible systemic exposure. Essential for mechanism-focused research where prodrug conversion confounds data. Choose Crocetin(2-) for clean SAR and robust in vivo results.

Molecular Formula C20H22O4-2
Molecular Weight 326.4 g/mol
Cat. No. B1261766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocetin(2-)
Molecular FormulaC20H22O4-2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-]
InChIInChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
InChIKeyPANKHBYNKQNAHN-MQQNZMFNSA-L
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crocetin(2-) Procurement Guide: Quantifying the Aglycone Advantage


Crocetin(2-), also known as trans-crocetin or transcrocetinate disodium, is a naturally occurring apocarotenoid dicarboxylic acid and the aglycone form of crocin glycosides found in saffron (Crocus sativus L.) and gardenia fruits [1]. Distinct from its glycosylated counterparts, crocetin lacks sugar moieties, resulting in fundamentally different physicochemical properties including lower aqueous solubility, enhanced stability, and superior membrane permeability [2]. This structural distinction underpins its unique pharmacokinetic and pharmacodynamic profile, making it a critical reference standard and active pharmaceutical ingredient (API) candidate for research applications where direct molecular activity, rather than prodrug conversion, is required [3].

Why Crocin Is Not a Drop-in Replacement for Crocetin(2-) in Research Protocols


Generic substitution of crocetin(2-) with crocin (a water-soluble glycoside) is scientifically invalid due to profound differences in molecular target engagement, metabolic fate, and intrinsic potency. Crocin is a prodrug that requires enzymatic cleavage by intestinal microbiota or cellular esterases to liberate the active aglycone, crocetin, a process that introduces significant inter-individual and inter-species variability [1]. Furthermore, direct head-to-head studies confirm that the aglycone crocetin exhibits up to 18-fold higher intrinsic cytotoxicity and distinct signaling pathway activation compared to its parent glycoside, demonstrating that the sugar moieties are not inert carriers but actively modulate biological activity [2]. Selecting crocetin(2-) ensures the molecule being studied is the direct pharmacological effector, eliminating the confounding variable of prodrug conversion efficiency [3].

Crocetin(2-) Evidence Guide: Head-to-Head Quantitative Differentiation from Comparators


Superior Anti-Inflammatory Potency: Crocetin vs. Crocin in Macrophage Assay

In a direct comparative study evaluating NO production inhibition in LPS-stimulated RAW 264.7 macrophages, the aglycone crocetin demonstrated significantly higher potency than its glycosylated parent compound, crocin. Crocetin inhibited NO production with an IC₅₀ of 29.9 μM, whereas crocin required a nearly two-fold higher concentration (IC₅₀ of 58.9 μM) to achieve the same effect [1]. This establishes crocetin as the intrinsically more active anti-inflammatory molecule in this cellular model, a finding consistent with its status as the active aglycone.

Anti-inflammatory Immunology Natural Product

Dramatically Higher Systemic Exposure: Crocetin AUC vs. Crocin After Oral Dosing

Following oral administration of crocin to rats, the metabolite crocetin achieves dramatically higher systemic exposure than the parent compound. Quantitative pharmacokinetic analysis reveals that crocetin's Area Under the Curve (AUC), a measure of total drug exposure over time, is 33,451.9 ± 3323.6 μg·h/L, which is over 220-fold greater than the AUC of crocin (151 ± 20.8 μg·h/L) [1]. This demonstrates that while crocin is a prodrug, crocetin is the predominant circulating active species responsible for systemic pharmacological effects.

Pharmacokinetics Bioavailability Prodrug

Enhanced Cytotoxic Potency: Crocetin's 5- to 18-Fold Advantage Over Crocin in Cancer Cells

In a study assessing cytotoxicity across five human cancer cell lines, crocetin exhibited substantially greater potency than crocin. The IC₅₀ values for crocetin ranged from 0.16 to 0.61 mmol/L, while those for crocin were an order of magnitude higher, ranging from 2.0 to 5.5 mmol/L [1]. This translates to crocetin being approximately 5- to 18-fold more cytotoxic than its glycosylated counterpart, highlighting a major difference in their intrinsic ability to inhibit cancer cell proliferation in vitro.

Oncology Cytotoxicity Cancer Research

Greater Efficacy in Angiogenesis Inhibition: Crocetin vs. Crocin in Endothelial and Zebrafish Models

A comparative study of anti-angiogenic effects demonstrated that crocetin is effective at significantly lower concentrations than crocin. In a zebrafish model, crocetin at 20 μM significantly inhibited subintestinal vein vessel formation, whereas crocin required 50-100 μM to achieve a comparable effect [1]. Similarly, in human umbilical vein endothelial cells (HUVECs), crocetin inhibited cell migration at 10-40 μM, while crocin was only effective at 100-400 μM [1]. In silico analysis further supported these findings, showing that crocetin has a higher binding affinity for the key angiogenic receptor VEGFR2 than crocin [1].

Angiogenesis VEGFR2 Endothelial

Crocetin(2-) Application Scenarios: Where Quantitative Differentiation Drives Value


Direct Molecular Target Engagement Studies (e.g., VEGFR2, Nrf2)

In research focused on direct ligand-receptor interactions or intracellular signaling, the use of crocetin(2-) is mandatory. As demonstrated, crocetin exhibits a higher binding affinity for VEGFR2 than crocin [1] and induces a 3.0-fold activation of the Nrf2 transcription factor compared to a 1.6-fold induction by crocin [2]. Using crocin in such studies would confound results due to its variable conversion to crocetin and its intrinsically lower potency. Crocetin(2-) provides a clean, quantitative signal for structure-activity relationship (SAR) and mechanistic studies.

In Vitro Cytotoxicity Screening of Aglycone Activity

For high-throughput or focused screening campaigns aiming to identify potent cytotoxic agents, crocetin(2-) is the optimal reference compound. Its IC₅₀ values are 5- to 18-fold lower than those of crocin across multiple cancer cell lines [2]. This enhanced potency means that the direct aglycone is the superior benchmark for evaluating the activity of new derivatives or formulations intended to leverage the crocetin scaffold.

In Vivo Efficacy Studies Requiring High and Predictable Systemic Exposure

In animal models of disease (e.g., inflammation, cancer, neurodegeneration) where achieving and maintaining therapeutic plasma concentrations is critical, crocetin(2-) offers a clear advantage in experimental design. As the major circulating species, its plasma exposure (AUC) is over 220-fold higher than that of orally administered crocin [3]. Direct administration of crocetin(2-) ensures consistent systemic exposure to the active entity, eliminating the high variability associated with the prodrug conversion of crocin and leading to more robust and interpretable in vivo results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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